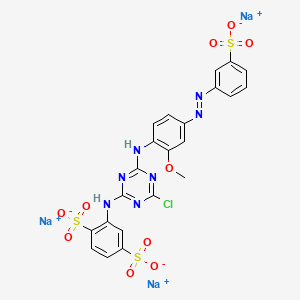
1,4-Benzenedisulfonic acid, 2-((4-chloro-6-((2-methoxy-4-((3-sulfophenyl)azo)phenyl)amino)-1,3,5-triazin-2-yl)amino)-, trisodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzenedisulfonic acid, 2-((4-chloro-6-((2-methoxy-4-((3-sulfophenyl)azo)phenyl)amino)-1,3,5-triazin-2-yl)amino)-, trisodium salt is a complex organic compound. It is commonly used in various industrial applications, particularly in the production of dyes and pigments. The compound’s unique structure allows it to interact with other chemicals in specific ways, making it valuable in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedisulfonic acid, 2-((4-chloro-6-((2-methoxy-4-((3-sulfophenyl)azo)phenyl)amino)-1,3,5-triazin-2-yl)amino)-, trisodium salt involves multiple steps. The process typically begins with the sulfonation of benzene to produce benzenedisulfonic acid. This is followed by the introduction of the azo group through a diazotization reaction, where an aromatic amine is converted into a diazonium salt and then coupled with another aromatic compound. The final step involves the chlorination and triazine ring formation, resulting in the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction pathways ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenedisulfonic acid, 2-((4-chloro-6-((2-methoxy-4-((3-sulfophenyl)azo)phenyl)amino)-1,3,5-triazin-2-yl)amino)-, trisodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of aromatic amines.
Substitution: The chlorine atom in the triazine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite and zinc dust are often used.
Substitution: Nucleophilic substitution reactions typically require basic conditions and the presence of a suitable nucleophile.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
1,4-Benzenedisulfonic acid, 2-((4-chloro-6-((2-methoxy-4-((3-sulfophenyl)azo)phenyl)amino)-1,3,5-triazin-2-yl)amino)-, trisodium salt is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Mechanism of Action
The compound exerts its effects through various molecular interactions. The azo group allows it to form stable complexes with metal ions, which can be used in analytical chemistry. The sulfonic acid groups enhance its solubility in water, making it suitable for use in aqueous environments. The triazine ring provides stability and resistance to degradation, ensuring its effectiveness in various applications.
Comparison with Similar Compounds
1,4-Benzenedisulfonic acid, 2-((4-chloro-6-((2-methoxy-4-((3-sulfophenyl)azo)phenyl)amino)-1,3,5-triazin-2-yl)amino)-, trisodium salt is unique due to its combination of functional groups. Similar compounds include:
1,3,5-Triazine derivatives: These compounds share the triazine ring structure but may lack the azo or sulfonic acid groups.
Azo dyes: These compounds contain the azo group but may not have the triazine ring or sulfonic acid groups.
Sulfonic acid derivatives: These compounds have sulfonic acid groups but may not contain the azo or triazine components.
The uniqueness of this compound lies in its combination of these functional groups, which confer specific chemical properties and applications.
Properties
CAS No. |
72927-91-4 |
|---|---|
Molecular Formula |
C22H15ClN7Na3O10S3 |
Molecular Weight |
738.0 g/mol |
IUPAC Name |
trisodium;2-[[4-chloro-6-[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]anilino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate |
InChI |
InChI=1S/C22H18ClN7O10S3.3Na/c1-40-18-10-13(30-29-12-3-2-4-14(9-12)41(31,32)33)5-7-16(18)24-21-26-20(23)27-22(28-21)25-17-11-15(42(34,35)36)6-8-19(17)43(37,38)39;;;/h2-11H,1H3,(H,31,32,33)(H,34,35,36)(H,37,38,39)(H2,24,25,26,27,28);;;/q;3*+1/p-3 |
InChI Key |
FIFKTDSXJNRBOT-UHFFFAOYSA-K |
Canonical SMILES |
COC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)[O-])NC3=NC(=NC(=N3)Cl)NC4=C(C=CC(=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-Naphthalene-1,5-diylbis[N'-(2-ethylhexyl)urea]](/img/structure/B14453314.png)

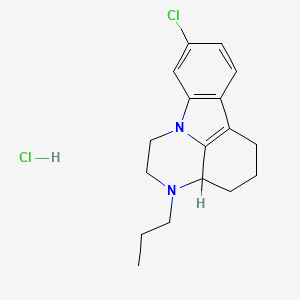
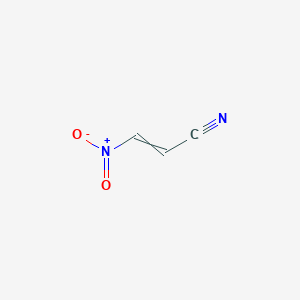
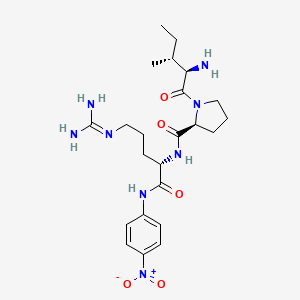
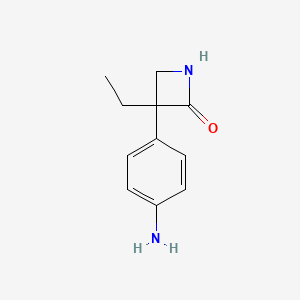
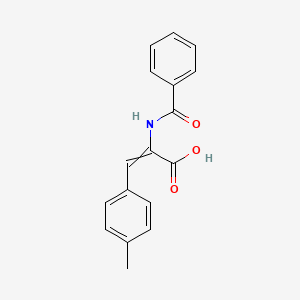
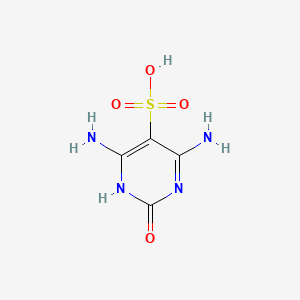
![6-[(Propan-2-yl)sulfanyl]-5H-benzo[a]phenoxazin-5-one](/img/structure/B14453359.png)
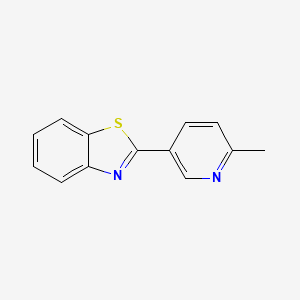


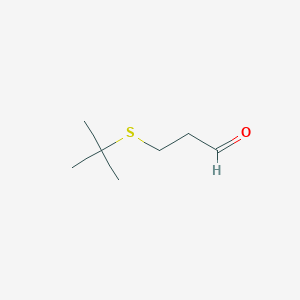
![1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-phenoxybenzene](/img/structure/B14453397.png)
